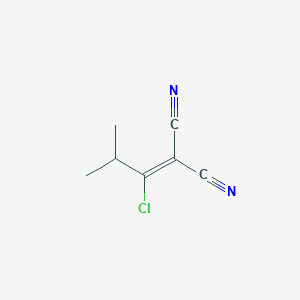
Propanedinitrile, (1-chloro-2-methylpropylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (1-chloro-2-methylpropylidene)- typically involves the reaction of malononitrile with 1-chloro-2-methylpropylidene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control .
化学反応の分析
Types of Reactions
Propanedinitrile, (1-chloro-2-methylpropylidene)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include substituted malononitriles.
Oxidation Reactions: Products include oxides and carboxylic acids.
Reduction Reactions: Products include primary amines.
科学的研究の応用
Propanedinitrile, (1-chloro-2-methylpropylidene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propanedinitrile, (1-chloro-2-methylpropylidene)- involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group, allowing nucleophilic attack at the carbon center. The nitrile groups can participate in various reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
類似化合物との比較
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups but lacking the chloro and methyl groups.
1-Chloro-2-methylpropane: Contains the chloro and methyl groups but lacks the nitrile groups.
2-(1-Hydroxy-2-methylpropylidene)malononitrile: Similar structure but with a hydroxy group instead of a chloro group.
Uniqueness
Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry .
特性
CAS番号 |
40797-97-5 |
|---|---|
分子式 |
C7H7ClN2 |
分子量 |
154.60 g/mol |
IUPAC名 |
2-(1-chloro-2-methylpropylidene)propanedinitrile |
InChI |
InChI=1S/C7H7ClN2/c1-5(2)7(8)6(3-9)4-10/h5H,1-2H3 |
InChIキー |
BISBJAKHNKLYHE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=C(C#N)C#N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














